molecular formula C30H33N3O2 B11405598 1-(2-ethoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11405598
M. Wt: 467.6 g/mol
InChI Key: VICJEGPPNUJKEM-UHFFFAOYSA-N
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Description

    m-Acetylphenol: is a crystalline compound with needle-like structures.

  • Its melting point is 95-97°C, boiling point is 296°C (at standard pressure), relative density is 1.099 (at 109°C), and refractive index is 1.5348.
  • Solubility: It dissolves in ethanol, ether, chloroform, and benzene, but is only slightly soluble in water and insoluble in petroleum ether.
  • Usage: It serves as an intermediate in organic synthesis and is a key component in the synthesis of adrenaline (epinephrine), a hormone and neurotransmitter.

    Chemical Formula: CHO.

    CAS Number: 121-71-1.

  • Preparation Methods

      m-Acetylphenol: can be synthesized by reacting with .

    • The process involves adding water and concentrated sulfuric acid to a reaction vessel, followed by slowly adding p-acetamidophenol at low temperatures (8-10°C).
    • Then, sodium nitrite solution is added dropwise while maintaining the temperature above 90°C. After 1 hour of stirring, the solid product is cooled, filtered, and recrystallized from hot water to obtain pure m-Acetylphenol with a yield of 65%.
  • Chemical Reactions Analysis

      m-Acetylphenol: can undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as an intermediate in the synthesis of other compounds.

      Biology: Relevant in studies related to neurotransmitters and hormones.

      Medicine: Its role in adrenaline synthesis makes it significant in pharmacology.

      Industry: Employed in the production of pharmaceuticals and fine chemicals.

  • Mechanism of Action

      m-Acetylphenol: is involved in the biosynthesis of adrenaline.

    • It acts as a precursor in the conversion of dopamine to adrenaline via enzymatic reactions.
    • Molecular targets and pathways include enzymes like phenylethanolamine N-methyltransferase (PNMT).
  • Comparison with Similar Compounds

      Similar Compounds: Other phenolic compounds like acetophenone, phenol, and hydroxyacetophenone.

      Uniqueness: Its specific structure and role in adrenaline synthesis set it apart from related compounds.

    Properties

    Molecular Formula

    C30H33N3O2

    Molecular Weight

    467.6 g/mol

    IUPAC Name

    1-(2-ethoxyphenyl)-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

    InChI

    InChI=1S/C30H33N3O2/c1-6-35-28-14-10-9-13-27(28)32-17-23(16-29(32)34)30-31-25-11-7-8-12-26(25)33(30)18-24-21(4)19(2)15-20(3)22(24)5/h7-15,23H,6,16-18H2,1-5H3

    InChI Key

    VICJEGPPNUJKEM-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C(=CC(=C5C)C)C)C

    Origin of Product

    United States

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